4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-8-6-15(7-9-17)18(24)23-11-10-21-19(23)27-13-14-4-3-5-16(20)12-14/h3-9,12H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOUKAASLRCHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of the target compound follows three principal stages:
- Formation of the 4,5-dihydroimidazole core
- Introduction of the 3-fluorobenzylthio substituent
- Coupling with N,N-dimethylbenzenesulfonamide
Each step necessitates precise control of reaction conditions and reagent stoichiometry to ensure optimal yield and purity.
Step 1: Formation of the 4,5-Dihydroimidazole Core
Reaction Conditions and Reagents
The dihydroimidazole ring is synthesized via cyclization of glyoxal derivatives with primary amines under acidic or basic conditions. Typical reagents include:
- Glyoxal (40% aqueous solution) as the carbonyl precursor
- Ammonium acetate or ethylenediamine as the nitrogen source
- Acetic acid or hydrochloric acid as the catalyst
Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60–80°C for 6–12 hours .
Table 1: Representative Conditions for Imidazole Core Synthesis
| Component | Specification |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Catalyst | Acetic acid (2 equiv) |
| Reaction Time | 8 hours |
| Yield | 65–75% (crude) |
Mechanistic Insights
The cyclization proceeds through nucleophilic attack of the amine on glyoxal, followed by dehydration to form the imidazoline ring. The reaction’s regioselectivity is influenced by the electronic effects of substituents and the pH of the medium.
Step 2: Introduction of the 3-Fluorobenzylthio Group
Thiolation Process
The 2-position of the imidazoline ring is functionalized via nucleophilic substitution with [(3-fluorophenyl)methyl] mercaptan. Key parameters include:
- Solvent : DMF or dichloromethane (DCM)
- Base : Triethylamine (TEA, 1.5 equiv)
- Temperature : 60–80°C
- Reaction Time : 4–6 hours
The mercaptan reacts with the imidazoline intermediate, displacing a leaving group (e.g., chloride) to form the thioether linkage.
Table 2: Thiolation Reaction Optimization
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF |
| Base | TEA (1.5 equiv) |
| Temperature | 70°C |
| Time | 5 hours |
| Yield | 80–85% |
Steric and Electronic Considerations
The 3-fluorophenyl group introduces steric hindrance, necessitating elevated temperatures to overcome activation barriers. The electron-withdrawing fluorine atom enhances the stability of the thioether product.
Step 3: Coupling with N,N-Dimethylbenzenesulfonamide
Sulfonamide Chloride Activation
The sulfonamide moiety is introduced via reaction with N,N-dimethylbenzene-1-sulfonamide chloride . This step employs:
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.0 equiv)
- Temperature : 0–25°C (room temperature)
The sulfonamide chloride reacts with the imidazoline-thioether intermediate, forming the final carbon-sulfur bond.
Coupling Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism, wherein the imidazoline nitrogen attacks the electrophilic carbonyl carbon of the sulfonamide chloride. TEA neutralizes HCl byproducts, driving the reaction to completion.
Table 3: Coupling Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | DCM |
| Base | TEA (2.0 equiv) |
| Temperature | 25°C |
| Time | 3 hours |
| Yield | 70–75% |
Industrial-Scale Production Methods
Microwave-Assisted Synthesis
Industrial protocols often employ microwave irradiation to accelerate reaction kinetics. For example, the thiolation step achieves 90% yield in 2 hours under microwave conditions (100°C, 300 W).
Solvent and Catalyst Recycling
Patented methodologies emphasize sustainability through:
- Inert solvent recovery (e.g., tetrahydrofuran)
- Recycling of imidazole byproducts via neutralization with gaseous ammonia.
Table 4: Industrial vs. Laboratory-Scale Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 hours | 2 hours (microwave) |
| Solvent Consumption | 500 mL/g product | 200 mL/g product |
| Yield | 70–75% | 85–90% |
Reaction Monitoring and Purification Techniques
Analytical Methods
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., δ 7.2–7.4 ppm for aromatic protons).
Purification Strategies
- Crystallization : Ethanol/water mixtures precipitate the pure product.
- Column chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted starting materials.
Comparative Analysis of Synthetic Methodologies
Alternative Routes
- Ultrasound-assisted synthesis : Reduces thiolation time to 1.5 hours but requires specialized equipment.
- Enzymatic catalysis : Explored for greener synthesis but yields remain suboptimal (<50%).
Cost-Benefit Considerations
- Microwave methods offer time savings but incur higher energy costs.
- Traditional thermal methods remain cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a valuable building block. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Transforming into sulfoxides or sulfones.
- Reduction : Modifying functional groups to their reduced forms.
- Substitution Reactions : Involving nucleophilic or electrophilic substitutions.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Converts functional groups | Lithium aluminum hydride, sodium borohydride |
| Substitution | Introduces new functional groups | Halides, acids, bases |
Biology
The compound is under investigation for its potential biological activities. Notable studies have highlighted its:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.
Case Study: Anticancer Evaluation
A recent study evaluated derivatives of this compound for their anticancer properties. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a mechanism of action involving apoptosis induction and cell cycle arrest (Reference ).
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors.
Table 2: Potential Therapeutic Applications
| Disease Type | Potential Application | Mechanism of Action |
|---|---|---|
| Cancer | Antineoplastic agent | Induces apoptosis in cancer cells |
| Bacterial Infections | Antimicrobial agent | Inhibits bacterial growth |
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in synthesizing other complex molecules. Its unique chemical properties make it suitable for creating innovative products in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural distinctions between the target compound and related derivatives include:
Heterocyclic Core : The 4,5-dihydroimidazole ring contrasts with triazole (e.g., compounds [7–9] in ) or indazole (e.g., ) cores, which influence electronic properties and hydrogen-bonding capacity.
Substituent Patterns: The 3-fluorobenzylthio group differs from 4-fluorophenyl () or 2,4-difluorophenyl () substituents, altering steric and electronic effects. The N,N-dimethylsulfonamide group is distinct from non-alkylated sulfonamides (e.g., ) or aryl sulfonyl groups (), affecting solubility and target binding.
Spectral and Crystallographic Analysis
- IR/NMR : The target compound’s spectral profile would align with imidazoline-sulfonamides, featuring νC=S (~1240 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹). Absence of νS-H (~2500–2600 cm⁻¹) would confirm thione tautomerism, as seen in triazoles .
Key Research Findings and Limitations
Synthetic Challenges : The target compound’s synthesis may require precise control of tautomerism and regioselectivity, as observed in triazole derivatives .
SAR Insights : Fluorine position (3- vs. 4-) impacts steric interactions; dimethylsulfonamide enhances hydrophobicity compared to unsubstituted analogs .
Biological Activity
The compound 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.49 g/mol. The structure features a sulfonamide group, an imidazole ring, and a fluorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . In vitro assays demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and ovarian cancer cells. The compound induced apoptosis in these cells with an IC50 value of approximately 25.72 ± 3.95 µM .
In vivo studies using tumor-bearing mice showed a marked reduction in tumor growth, suggesting that the compound may serve as an effective therapeutic agent against certain cancers .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of aldehyde dehydrogenases (ALDH), which are important in cancer metabolism and stem cell biology. It was found to selectively inhibit ALDH1A isoforms, which are implicated in chemoresistance in cancer stem cells . The selectivity was confirmed through structure-based optimization studies, leading to compounds that synergistically enhanced the efficacy of cisplatin in ovarian cancer models.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Modifications to the imidazole ring and sulfonamide group have been explored to enhance lipophilicity and bioavailability. For instance, replacing certain functional groups has been shown to improve binding affinity to target enzymes while reducing systemic toxicity .
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Study on MCF-7 Cells : The compound exhibited a dose-dependent increase in apoptosis markers when tested on MCF-7 cells, indicating its potential as an anticancer agent .
- Synergistic Effects with Cisplatin : In a study involving patient-derived ovarian cancer spheroids, the compound demonstrated synergistic effects with cisplatin, leading to enhanced cytotoxicity compared to cisplatin alone .
- Inhibition of ALDH1A : A detailed analysis revealed that the compound effectively inhibited ALDH1A activity in various cancer cell lines, suggesting its role in targeting cancer stem cells .
Data Tables
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| ALDH1A Inhibition | Ovarian Cancer | Not specified | Reduces stem cell viability |
| Synergistic Effect | Ovarian Spheroids | Not specified | Enhances cisplatin efficacy |
Q & A
Basic: What are the critical steps and reagents in synthesizing 4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide?
Methodological Answer:
The synthesis involves multi-step reactions:
Imidazole Ring Formation : Condensation of glyoxal derivatives with amines under acidic conditions to form the 4,5-dihydroimidazole core .
Sulfanyl Group Introduction : Thiolation using [(3-fluorophenyl)methyl] mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .
Sulfonamide Coupling : Reacting the intermediate with N,N-dimethylbenzene-1-sulfonamide chloride in dichloromethane with triethylamine as a base .
Key Reagents : Triethylamine (catalyst), dichloromethane/DMF (solvents), and [(3-fluorophenyl)methyl] mercaptan. Reaction progress is monitored via thin-layer chromatography (TLC) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl, sulfonamide) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays) .
Basic: What functional groups dominate its reactivity, and how do they influence biological activity?
Methodological Answer:
Key functional groups:
- Sulfonamide : Enhances solubility and targets enzymes (e.g., carbonic anhydrase) via hydrogen bonding .
- Fluorophenyl Group : Increases lipophilicity and metabolic stability .
- Imidazole Ring : Acts as a hydrogen-bond donor/acceptor, critical for receptor binding .
Biological Impact : These groups synergistically improve antimicrobial and enzyme inhibitory activity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst concentration). For example, increasing DMF ratio from 1:1 to 1:3 improves sulfanyl group incorporation by 20% .
- Purification : Recrystallization in ethanol/water (70:30) enhances purity to >98% .
- Controlled pH : Maintain pH 7–8 during sulfonamide coupling to minimize hydrolysis .
Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting)?
Methodological Answer:
- Dynamic NMR (DNMR) : Assess rotational barriers of the sulfonamide group to explain unexpected splitting .
- Computational Modeling : Density Functional Theory (DFT) simulations correlate observed H shifts with conformer populations .
- Cross-Validation : Compare IR and mass spectrometry data to confirm functional group assignments .
Advanced: What strategies mitigate compound instability under varying pH and temperature?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation pathways (e.g., imidazole ring oxidation) .
- Formulation : Lyophilization with trehalose (1:1 ratio) preserves stability for >6 months at -20°C .
- pH Buffering : Store in phosphate buffer (pH 6.5) to prevent sulfonamide hydrolysis .
Advanced: How are QSAR models applied to predict biological activity against antimicrobial targets?
Methodological Answer:
- Descriptor Selection : LogP, polar surface area, and electronegativity of the fluorophenyl group are key predictors .
- Training Data : Use IC values from analogs (e.g., 3-chlorophenyl derivatives) to build regression models .
- Validation : Compare predicted vs. experimental IC against E. coli (R > 0.85 indicates reliability) .
Advanced: What methodologies guide the design of analogs with enhanced target selectivity?
Methodological Answer:
- Scaffold Hopping : Replace the imidazole core with pyrazole (improves COX-2 selectivity) .
- Halogen Scanning : Substitute fluorine with chlorine to enhance hydrophobic binding in enzyme pockets .
- Molecular Docking : RosettaLigand simulations optimize sulfonamide positioning in M. tuberculosis enoyl-ACP reductase .
Advanced: How is poor aqueous solubility addressed in pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/PEG 400 to achieve >1 mg/mL solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI < 0.2) for sustained release .
- Salt Formation : Synthesize sodium sulfonate salt (improves solubility 5-fold) .
Advanced: What in vitro assays are prioritized for evaluating antimicrobial efficacy?
Methodological Answer:
- Microbroth Dilution : Determine MIC against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains .
- Time-Kill Assays : Assess bactericidal activity at 2× MIC over 24 hours .
- Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction in C. albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
